![molecular formula C15H11N3O2S2 B1227384 2-(6-Imidazo[2,1-b]thiazolyl)acetic acid 1,3-benzothiazol-2-ylmethyl ester](/img/structure/B1227384.png)
2-(6-Imidazo[2,1-b]thiazolyl)acetic acid 1,3-benzothiazol-2-ylmethyl ester
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Overview
Description
2-(6-imidazo[2,1-b]thiazolyl)acetic acid 1,3-benzothiazol-2-ylmethyl ester is a member of benzothiazoles.
Scientific Research Applications
Synthesis and Pharmacological Activity
- A range of ethyl imidazo[2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates, including the mentioned compound, were synthesized. These compounds have been evaluated for anti-inflammatory activity (Abignente et al., 1976).
- Another study synthesized imidazo[2,1-b]benzothiazole carboxylic and acetic acids, testing them for anti-inflammatory, analgesic, and ulcerogenic activities (Grandolini et al., 1993).
Anti-Inflammatory and Analgesic Properties
- Research on imidazo[2,1-b]benzothiazoles, including 2-(6-Imidazo[2,1-b]thiazolyl)acetic acid derivatives, explored their synthesis and anti-inflammatory properties. Some derivatives showed significant effects in various assays like the carrageenin-induced paw edema and capillary permeability inhibition assays (El-Shorbagi et al., 1989).
Structure-Activity Relationships (SAR)
- A study investigating the SAR of imidazo[2,1-b]benzothiazole acids and related compounds found that these compounds have potential as anti-inflammatory and analgesic drugs with low side effects (Palagiano et al., 1996).
Chemical Properties and Biological Activity
- Research has also been conducted on the chemical properties of ethyl esters of similar compounds, demonstrating biological activities like fungicidal, antimicrobial, and antiarrhythmic effects (Anisimova et al., 2011).
Antimicrobial and Antitumor Activities
- Synthesis of novel imidazo[2,1-b][1,3,4]thiadiazole derivatives, including those with benzothiazole groups, has shown promising antileishmanial and antibacterial activities (Er et al., 2019).
- Another study focused on the synthesis of imidazo[2,1-b]thiazole-5-carboxylic acids and their esters, but these compounds did not exhibit significant antitumor activity (Andreani et al., 1983).
properties
Product Name |
2-(6-Imidazo[2,1-b]thiazolyl)acetic acid 1,3-benzothiazol-2-ylmethyl ester |
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Molecular Formula |
C15H11N3O2S2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 2-imidazo[2,1-b][1,3]thiazol-6-ylacetate |
InChI |
InChI=1S/C15H11N3O2S2/c19-14(7-10-8-18-5-6-21-15(18)16-10)20-9-13-17-11-3-1-2-4-12(11)22-13/h1-6,8H,7,9H2 |
InChI Key |
ODXZMIYAIOAUCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)CC3=CN4C=CSC4=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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